molecular formula C11H13BrO4 B8699371 Ethyl (4-bromo-2-methoxyphenoxy)acetate CAS No. 648439-23-0

Ethyl (4-bromo-2-methoxyphenoxy)acetate

Cat. No. B8699371
Key on ui cas rn: 648439-23-0
M. Wt: 289.12 g/mol
InChI Key: MVSSAQVYFOJKMZ-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

Prepared analogously to Intermediate product Z2a from ethyl bromo-acetate and 2-methoxy-4-bromophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:8][O:9][C:10]1[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:11]=1[OH:17]>>[Br:16][C:14]1[CH:13]=[CH:12][C:11]([O:17][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])=[C:10]([O:9][CH3:8])[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)Br)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(OCC(=O)OCC)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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